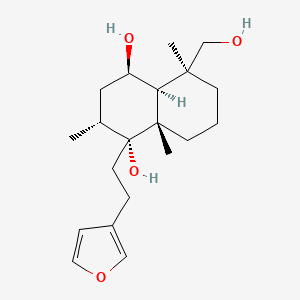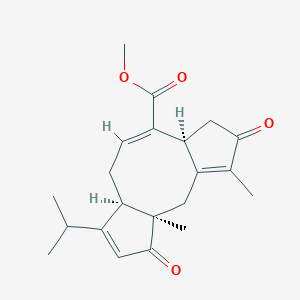![molecular formula C46H50ClN3O17 B1251383 N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 324761-14-0](/img/structure/B1251383.png)
N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid, also known as 1,2-ethanediamine, N-(7-chloro-4-quinolinyl)-N’-(4’a,7’a-dihydro-6’,7’a-diphenylspiro(cyclohexane-1,3’-(7H)cyclopenta(1,2,4)trioxin)-4-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:2), is a complex organic compound with a molecular formula of C34H34ClN3O3.2C6H8O7
Preparation Methods
The synthesis of N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid involves multiple steps, starting with the preparation of the core structure, which includes the quinoline and spirocyclic components. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid can be compared with other similar compounds, such as:
- 1,2-ethanediamine, N1-(4’a,7’a-dihydro-6’,7’a-diphenylspiro(cyclohexane-1,3’-(7H)cyclopenta(1,2,4)trioxin)-4-yl)-N2-(7-chloro-4-quinolinyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:2) .
- N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4’-cyclohexane]-1’-yl)-N’-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid .
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.
Properties
CAS No. |
324761-14-0 |
|---|---|
Molecular Formula |
C46H50ClN3O17 |
Molecular Weight |
952.3 g/mol |
IUPAC Name |
N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C34H34ClN3O3.2C6H8O7/c35-27-11-12-29-30(15-18-37-31(29)22-27)38-20-19-36-28-13-16-33(17-14-28)39-32-21-25(24-7-3-1-4-8-24)23-34(32,41-40-33)26-9-5-2-6-10-26;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h1-12,15,18,21-22,28,32,36H,13-14,16-17,19-20,23H2,(H,37,38);2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
ZQKMYPACOGVMAD-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1NCCNC3=C4C=CC(=CC4=NC=C3)Cl)OC5C=C(CC5(OO2)C6=CC=CC=C6)C7=CC=CC=C7.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C1CC2(CCC1NCCNC3=C4C=CC(=CC4=NC=C3)Cl)OC5C=C(CC5(OO2)C6=CC=CC=C6)C7=CC=CC=C7.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyms |
DU 1102 DU-1102 DU1102 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


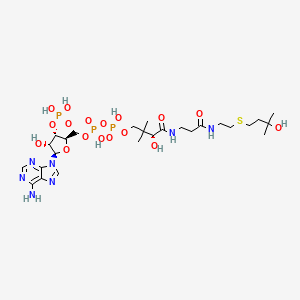
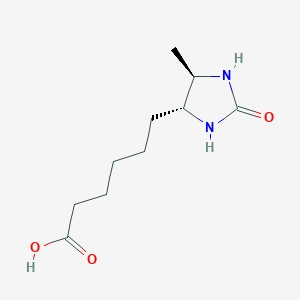
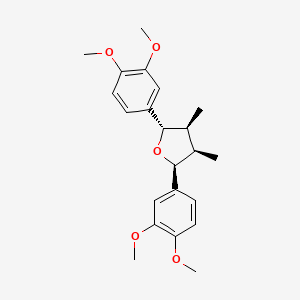

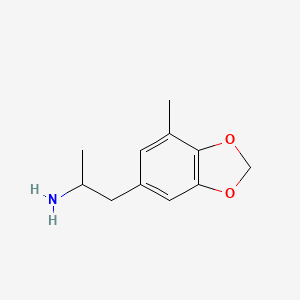
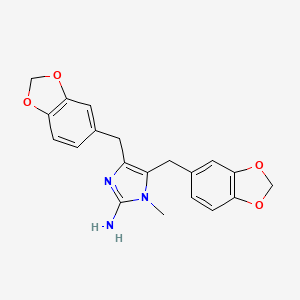
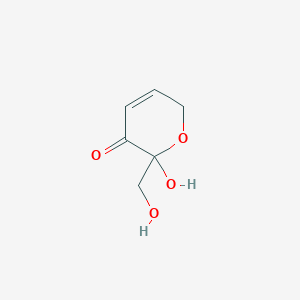
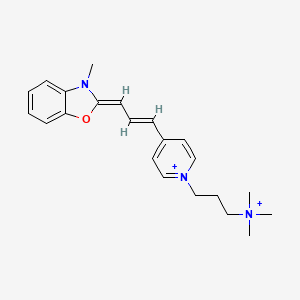
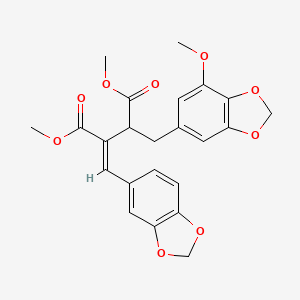

![N-[cis-2-(2-Hydroxy-3-acetyl-6-methoxy-phenyl)cyclopropyl]-N'-(5-Chloro-2-pyridinyl)-thiourea](/img/structure/B1251321.png)
![1,3-Butanediamine, N1-[4-[(3-aminopropyl)amino]butyl]-](/img/structure/B1251323.png)
